4,4'-Dinitrostilbene

Descripción general

Descripción

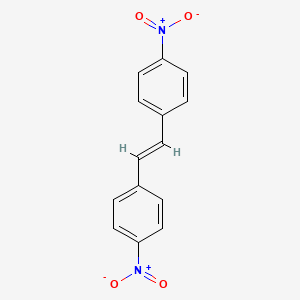

4,4’-Dinitrostilbene is an organic compound with the molecular formula C14H10N2O4. It is a derivative of stilbene, characterized by the presence of two nitro groups attached to the benzene rings at the 4 and 4’ positions. This compound is known for its applications in various fields, including the synthesis of dyes and fluorescent brighteners .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4,4’-Dinitrostilbene can be synthesized through several methods. One common approach involves the reaction of 4-nitrobenzyl bromide with 4-nitrobenzaldehyde in the presence of a base, followed by a Wittig reaction to form the stilbene structure . Another method includes the dehydrogenation of 4,4’-dinitrobibenzyl using a metal catalyst .

Industrial Production Methods: In industrial settings, 4,4’-Dinitrostilbene is often produced by the oxidation of 4,4’-dinitrobibenzyl. This process involves the use of oxidizing agents such as potassium permanganate or manganese dioxide under controlled conditions to achieve high yields .

Análisis De Reacciones Químicas

Types of Reactions: 4,4’-Dinitrostilbene undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form dinitrostilbene derivatives.

Substitution: The nitro groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Reduction: Tin(II) chloride in hydrochloric acid or hydrogen gas with a palladium catalyst.

Oxidation: Potassium permanganate or manganese dioxide in an acidic medium.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Reduction: 4,4’-Diaminostilbene.

Oxidation: Dinitrostilbene derivatives.

Substitution: Various substituted stilbenes depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Environmental Applications

Wastewater Treatment

One of the notable applications of 4,4'-dinitrostilbene-2,2'-disulfonic acid (DNS) is in wastewater management. A study demonstrated that wastewater from DNS production can be effectively transformed into paramycin, an important pharmaceutical intermediate. This process involves a combination of oxidation, reduction, and alkaline fusion techniques that recycle aromatic sulfonic acids from the wastewater, achieving yields greater than 85% for paramycin production. This method not only addresses environmental concerns associated with DNS wastewater but also offers a profitable solution for industrial waste management .

| Process Step | Description |

|---|---|

| Oxidation | Utilizes sodium hypochlorite to oxidize aromatic compounds in wastewater. |

| Reduction | Iron powder is employed to reduce the oxidized compounds. |

| Alkaline Fusion | Sodium hydroxide is used to achieve alkaline conditions for further reactions. |

Pharmaceutical Applications

Synthesis of Antitubercular Agents

The ability to convert DNS wastewater into paramycin highlights its potential in pharmaceutical applications. Paramycin is recognized for its antitubercular properties and serves as a critical intermediate in drug synthesis . The innovative approach to utilizing industrial waste for producing valuable pharmaceuticals exemplifies a sustainable practice in drug development.

Materials Science

Fluorescent Brighteners

this compound derivatives are key intermediates in the synthesis of triazinyl fluorescent brighteners used in various applications such as textiles and plastics. These compounds enhance the brightness and appearance of materials by absorbing ultraviolet light and re-emitting it as visible light. Modified synthesis methods have been developed to improve yield and reduce reaction time, making the production process more efficient .

| Brightener Type | Application Area | Key Properties |

|---|---|---|

| Triazinyl Brighteners | Textiles, plastics | High fluorescence efficiency |

| Stilbene Derivatives | Optical brightening agents | Enhanced brightness under UV light |

Toxicological Studies

Health Implications

Toxicology studies have been conducted to assess the safety profile of this compound derivatives. Research indicates that while certain derivatives exhibit estrogenic activity, they show no mutagenic effects in standard tests using Salmonella typhimurium and Chinese hamster ovary cells . Understanding the toxicological aspects is crucial for safe application in consumer products.

Case Study 1: Wastewater Management

A facility producing DNS implemented a novel treatment process that successfully converted 85% of its wastewater into paramycin. This transformation not only mitigated environmental impact but also provided a new revenue stream through pharmaceutical production .

Case Study 2: Synthesis of Fluorescent Brighteners

A modified synthesis route for producing this compound-2,2'-disulfonic acid resulted in yields of up to 96%, significantly improving efficiency over traditional methods. The new method utilized diethylene glycol as a solvent, reducing reaction times and enhancing product purity .

Mecanismo De Acción

The mechanism of action of 4,4’-Dinitrostilbene involves its interaction with molecular targets through its nitro groups. These groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to undergo redox reactions makes it a valuable tool in studying oxidative stress and related pathways .

Comparación Con Compuestos Similares

4,4’-Dinitrostilbene can be compared with other nitro-stilbene derivatives:

4,4’-Dinitrostilbene-2,2’-disulfonic acid: This compound is used as a fluorescent brightener and has similar chemical properties but with additional sulfonic acid groups that enhance its solubility in water.

2,2’-Dinitrostilbene: This derivative has nitro groups at the 2 and 2’ positions, leading to different reactivity and applications.

4,4’-Diaminostilbene: The reduced form of 4,4’-Dinitrostilbene, used in the synthesis of various dyes and pigments.

Each of these compounds has unique properties and applications, making 4,4’-Dinitrostilbene distinct in its versatility and range of uses.

Actividad Biológica

Overview

4,4'-Dinitrostilbene (C14H10N2O4) is an organic compound known for its diverse applications in chemistry and biology, particularly in the synthesis of dyes and fluorescent brighteners. The compound features nitro groups at the 4 and 4' positions on its benzene rings, which significantly influence its biological activity. This article explores the biological effects, mechanisms of action, and relevant case studies associated with this compound.

The biological activity of this compound primarily arises from its ability to undergo reduction and oxidation reactions. These reactions can lead to the formation of various biologically active derivatives. The nitro groups are crucial for these transformations, allowing the compound to interact with different molecular targets.

Key Reactions

- Reduction : The nitro groups can be converted into amino groups, yielding derivatives such as 4,4'-diaminostilbene.

- Oxidation : The compound can produce various nitro derivatives through oxidation processes.

- Substitution : Nitro groups may participate in nucleophilic substitution reactions.

Anticancer Properties

Research indicates that certain derivatives of this compound exhibit anticancer properties. For instance, studies have shown that these compounds can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Neuroprotective Effects

One notable derivative, this compound-2,2'-disulfonic acid (DNDS), has been studied for its neuroprotective effects. In a study involving neuronal death due to glycolysis inhibition, DNDS was found to prevent excitatory amino acid release and neuronal death during conditions simulating ischemia and hypoglycemia . This suggests potential therapeutic applications in neurodegenerative diseases.

Antimicrobial Activity

Some studies have explored the antimicrobial properties of this compound derivatives. These compounds have shown effectiveness against various bacterial strains, indicating their potential use as antimicrobial agents.

Case Studies

-

Neuroprotection in Ischemia :

A study demonstrated that DNDS significantly reduced neuronal death in an animal model subjected to ischemic conditions. The administration of DNDS inhibited the release of excitatory amino acids that typically exacerbate neuronal damage during energy failure . -

Anticancer Activity :

Research involving cancer cell lines showed that certain this compound derivatives could induce apoptosis in malignant cells. The mechanism was linked to the activation of specific apoptotic pathways leading to cell cycle arrest . -

Antimicrobial Efficacy :

Various derivatives were tested against common bacterial pathogens. Results indicated that these compounds exhibited varying degrees of antibacterial activity, highlighting their potential as therapeutic agents .

Comparative Analysis

The following table summarizes the biological activities of this compound and its derivatives:

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Anticancer | Induces apoptosis; cell cycle arrest |

| This compound-2,2'-disulfonic acid (DNDS) | Neuroprotective | Inhibits excitatory amino acid release; protects neurons |

| Various Derivatives | Antimicrobial | Disrupts bacterial cell wall or metabolism |

Propiedades

IUPAC Name |

1-nitro-4-[(E)-2-(4-nitrophenyl)ethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O4/c17-15(18)13-7-3-11(4-8-13)1-2-12-5-9-14(10-6-12)16(19)20/h1-10H/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLVIIRIMEIEKOQ-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201032626 | |

| Record name | trans-4,4'-Dinitrostilbene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201032626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

736-31-2, 619-93-2, 2501-02-2 | |

| Record name | trans-4,4′-Dinitrostilbene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=736-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | cis-4,4'-Dinitrostilbene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Dinitrostilbene, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000736312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-4,4'-Dinitrostilbene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128001 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | trans-4,4'-Dinitrostilbene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201032626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4,4'-dinitrostilbene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.911 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-4,4'-dinitrostilbene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.656 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2501-02-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-DINITROSTILBENE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WZ9U9ML42K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: DNDS acts as a reversible inhibitor of band 3, binding to the outward-facing conformation of the protein's anion binding site. [, , ] This interaction prevents anion transport across the erythrocyte membrane. [, , , ]

A: DNDS reversibly inhibits the sodium-bicarbonate cotransporter responsible for pH regulation in squid axons. This transporter couples the influx of sodium and bicarbonate with the efflux of chloride. [] DNDS competitively inhibits both sodium and bicarbonate binding to the transporter. []

A: Yes, studies indicate that DNDS inhibits the transport of phosphoenolpyruvate [], taurine [], and glycine [] in erythrocytes. These findings suggest that DNDS might interact with a common transport pathway or mechanism shared by these substrates.

ANone: The molecular formula of 4,4'-Dinitrostilbene-2,2'-disulfonic acid is C14H10N2O10S2. Its molecular weight is 442.38 g/mol.

A: Research indicates that the covalent binding of DNDS to band 3 in erythrocyte membranes decreases hemolysis induced by high hydrostatic pressure. [] This protective effect suggests that DNDS might stabilize the interaction between the cytoplasmic domain of band 3 and the cytoskeleton. []

ANone: This section is not applicable as this compound-2,2'-disulfonic acid is not primarily known for catalytic properties.

A: Yes, molecular modeling has been employed to study the solid solution formation of this compound with 4-chloro-4'-nitrostilbene. [] The calculations analyzed mixing energies and surface interactions to predict solid solution formation and polarity variations in the crystal structures. []

A: Studies using various stilbene disulfonates demonstrate a range of inhibitory potencies on band 3-mediated anion exchange. [, , ] The presence of isothiocyanate groups, as in DIDS, significantly enhances inhibitory potency compared to the nitro groups in DNDS. [, , ]

ANone: This section is not applicable as the provided research does not delve into the formulation aspects of this compound-2,2'-disulfonic acid.

ANone: This section is not addressed in the provided research papers.

ANone: This section is not applicable as the provided research does not cover the pharmacokinetic and pharmacodynamic properties of this compound-2,2'-disulfonic acid.

A: DNDS has been extensively used in studies utilizing human erythrocytes [, , , , , , , , , , ], squid axons [], and various cultured cell lines including Calu-3 human airway cells [, , , , ] and T84 colonic epithelial cells [, ].

A: Yes, DNDS has been used in studies with anesthetized dogs to investigate its effects on pulmonary gas exchange. [] The research demonstrated that DNDS, when infused into the right atrium, inhibits band 3 protein in red blood cells passing through pulmonary capillaries, leading to a reduction in carbon dioxide production. []

ANone: This section is not discussed in the provided research papers.

ANone: This section is not applicable as drug delivery and targeting strategies for this compound-2,2'-disulfonic acid are not discussed in the provided research.

ANone: This section is not applicable as the research papers provided do not focus on biomarkers or diagnostic applications for this compound-2,2'-disulfonic acid.

A: Several techniques have been employed, including: * Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE): This technique has been used to analyze the oligomeric state of band 3 after treatment with DNDS and crosslinking agents. [] * 35Cl Nuclear Magnetic Resonance (NMR): This technique has been used to study the binding of chloride to the band 3 transport site and the effects of DNDS on chloride binding. [, ] * Fluorescence resonance energy transfer (FRET): This technique has been used to measure the distance between the DNDS binding site and cysteine residues on the cytoplasmic domain of band 3. [] * Reverse-phase high-performance liquid chromatography (RP-HPLC): This technique, coupled with mass spectrometry, has been used to identify specific amino acid residues in band 3 that are modified by DNDS. []

A: A study utilized a gradient elution high-performance liquid chromatography (HPLC) method coupled with both photodiode array (PDA) and electrospray ionization mass spectrometric (ESI-MS) detectors. [] This technique allowed for the separation and identification of DNSDA and its related compounds based on their retention times, UV-Vis spectra, and mass-to-charge ratios. []

ANone: This aspect is not discussed in detail within the provided research papers.

ANone: This aspect is not covered in the provided research papers.

ANone: This section is not covered in the provided research papers.

ANone: This section is not applicable as the provided research focuses on the scientific aspects of this compound-2,2'-disulfonic acid and not on its manufacturing or quality control.

A: Yes, researchers have developed polyclonal antibodies against H2DIDS-labeled proteins. [] These antibodies have been used in techniques such as enzyme-linked immunosorbent assays (ELISAs) and immunoblotting to detect and characterize H2DIDS-labeled band 3 and its proteolytic fragments. []

A: Studies on isolated rat hearts suggest that FDP transport is likely mediated by a dicarboxylate transporter and not band 3. [] The presence of DNDS, a band 3 inhibitor, did not significantly affect FDP utilization in these experiments. []

ANone: This aspect is not covered in the provided research papers.

ANone: This information is not provided in the research papers.

ANone: This section is not applicable as the research focuses on the properties and mechanisms of this compound-2,2'-disulfonic acid and does not provide comparative analyses with alternative compounds.

A: Yes, research has demonstrated a successful strategy for utilizing DNS wastewater to produce paramycin (4-amino-2-hydroxybenzoic acid), an antitubercular agent and a valuable pharmaceutical intermediate. [] This approach involves a series of chemical transformations, including oxidation, reduction, and alkaline fusion, achieving high yields of paramycin while effectively addressing the environmental concerns associated with DNS wastewater. []

ANone: This section is not applicable as the research papers focus on specific scientific findings and do not detail the broader research infrastructure or resources employed.

ANone: This aspect is not explicitly discussed within the provided research papers.

ANone: The provided research showcases cross-disciplinary applications of this compound-2,2'-disulfonic acid in various fields:

- Biochemistry and Cell Biology: Investigating anion transport mechanisms, protein structure and function, and cell signaling pathways in erythrocytes, airway epithelial cells, and other cell types. [, , , , , , , , , , , , , , , , , , , , , , ]

- Physiology: Understanding pulmonary gas exchange, airway smooth muscle relaxation, and cardiac pacemaking activity. [, , , , ]

- Pharmacology and Toxicology: Evaluating the uterotropic effects of this compound-2,2'-disulfonic acid and its precursors. []

- Environmental Science and Engineering: Developing strategies for the treatment and utilization of wastewater generated from this compound-2,2'-disulfonic acid production. []

- Analytical Chemistry: Developing and applying HPLC and mass spectrometry techniques for the analysis of this compound-2,2'-disulfonic acid and related compounds in various matrices. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.